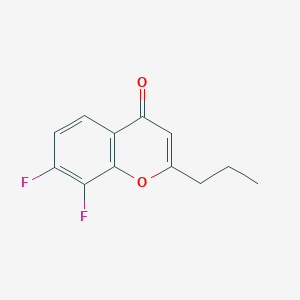
4H-1-Benzopyran-4-one, 7,8-difluoro-2-propyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4H-1-Benzopyran-4-one, 7,8-difluoro-2-propyl- is a synthetic organic compound belonging to the benzopyran family. This compound is characterized by the presence of two fluorine atoms at the 7th and 8th positions and a propyl group at the 2nd position on the benzopyran ring. Benzopyran derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4H-1-Benzopyran-4-one, 7,8-difluoro-2-propyl- typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 7,8-difluoro-4H-1-benzopyran-4-one and propyl bromide.
Reaction Conditions: The reaction is carried out under anhydrous conditions using a suitable solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF). A base such as potassium carbonate (K2CO3) is used to facilitate the nucleophilic substitution reaction.
Procedure: The 7,8-difluoro-4H-1-benzopyran-4-one is dissolved in the solvent, and the base is added. The mixture is then heated to reflux, and propyl bromide is added dropwise. The reaction is allowed to proceed for several hours until completion.
Purification: The reaction mixture is cooled, and the product is isolated by filtration or extraction. The crude product is purified by recrystallization or column chromatography to obtain pure 4H-1-Benzopyran-4-one, 7,8-difluoro-2-propyl-.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions and the use of high-purity starting materials can further improve the quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
4H-1-Benzopyran-4-one, 7,8-difluoro-2-propyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can convert the compound into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atoms, where nucleophiles such as amines or thiols replace the fluorine atoms to form new derivatives.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: NaBH4 in methanol or ethanol, LiAlH4 in ether.
Substitution: Amines or thiols in the presence of a base such as triethylamine (TEA) or sodium hydride (NaH).
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Amino or thio derivatives.
Aplicaciones Científicas De Investigación
4H-1-Benzopyran-4-one, 7,8-difluoro-2-propyl- has been studied for various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and antiviral properties.
Medicine: Explored for its potential therapeutic applications, including anti-inflammatory, anticancer, and neuroprotective effects.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 4H-1-Benzopyran-4-one, 7,8-difluoro-2-propyl- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in various biochemical pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling and function.
Altering Gene Expression: Affecting the expression of genes related to inflammation, cell proliferation, and apoptosis.
Comparación Con Compuestos Similares
Similar Compounds
4H-1-Benzopyran-4-one: The parent compound without fluorine or propyl substitutions.
7,8-Difluoro-4H-1-Benzopyran-4-one: Lacks the propyl group but contains fluorine substitutions.
2-Propyl-4H-1-Benzopyran-4-one: Contains the propyl group but lacks fluorine substitutions.
Uniqueness
4H-1-Benzopyran-4-one, 7,8-difluoro-2-propyl- is unique due to the presence of both fluorine atoms and the propyl group, which confer distinct chemical and biological properties. The fluorine atoms enhance the compound’s stability and lipophilicity, while the propyl group influences its reactivity and interaction with biological targets.
Propiedades
Número CAS |
816451-07-7 |
|---|---|
Fórmula molecular |
C12H10F2O2 |
Peso molecular |
224.20 g/mol |
Nombre IUPAC |
7,8-difluoro-2-propylchromen-4-one |
InChI |
InChI=1S/C12H10F2O2/c1-2-3-7-6-10(15)8-4-5-9(13)11(14)12(8)16-7/h4-6H,2-3H2,1H3 |
Clave InChI |
QBZLUBXKLQTCDJ-UHFFFAOYSA-N |
SMILES canónico |
CCCC1=CC(=O)C2=C(O1)C(=C(C=C2)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methanone, [(1R,3S)-1-methyl-3-(1-methylethyl)cyclopentyl]phenyl-](/img/structure/B14214118.png)
![Benzene, 1,4-bis[3-(diphenylmethylene)-1,4-pentadiynyl]-](/img/structure/B14214121.png)
![1-[(1S)-3-methyl-1-(methylamino)butyl]cyclopentan-1-ol](/img/structure/B14214125.png)
![2-Piperidinol, 1-[(2-bromophenyl)sulfonyl]-](/img/structure/B14214127.png)


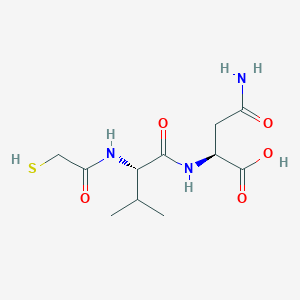
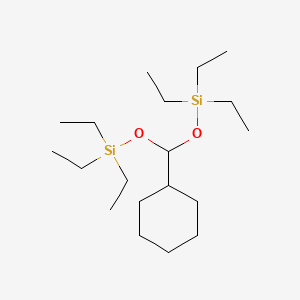
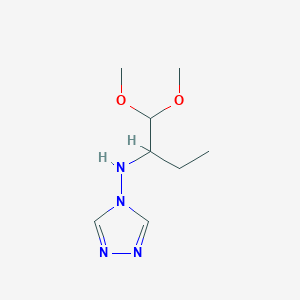
![N-(4-{[2-(2-Chlorophenoxy)phenyl]sulfamoyl}phenyl)acetamide](/img/structure/B14214165.png)
![6-Methyl-N-phenyl-6H-indolo[2,3-B]quinolin-11-amine](/img/structure/B14214166.png)
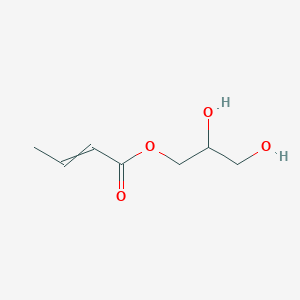
![Benzenemethanamine, N-[2-(phenylseleno)ethylidene]-](/img/structure/B14214180.png)

